1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine
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Overview
Description
1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine is a boron-containing organic compound characterized by the presence of a dioxaborolane ring and an azetidine moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine typically involves the reaction of azetidine with a boronic ester. One common method is the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophilic center.
Oxidation Reactions: The boron moiety can be oxidized to form boronic acids or borates.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products:
Substitution Reactions: Substituted azetidines.
Oxidation Reactions: Boronic acids or borates.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as coupling and substitution. The azetidine ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Molecular Targets and Pathways:
Nucleophilic Sites: The boron atom acts as an electrophilic center, attracting nucleophiles.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing compound used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with applications in coupling reactions.
Uniqueness: 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine is unique due to its combination of a dioxaborolane ring and an azetidine moiety, providing both reactivity and structural stability. This dual functionality makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-12-6-5-7-12/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUIDVNCTNUDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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